molecular formula C12H7Cl4NO B13094496 2,3,4,5-Tetrachloro-6-phenoxyaniline

2,3,4,5-Tetrachloro-6-phenoxyaniline

Cat. No.: B13094496
M. Wt: 323.0 g/mol
InChI Key: ZUMRAASOHVUGRC-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachloro-6-phenoxyaniline is an organic compound characterized by the presence of four chlorine atoms and a phenoxy group attached to an aniline core. This compound is part of the broader class of chlorinated anilines, which are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrachloro-6-phenoxyaniline typically involves the chlorination of phenoxyaniline under controlled conditions. One common method includes the reaction of aniline with a chlorinating agent such as sulfuryl chloride in the presence of an inert organic solvent like chlorobenzene. The reaction is carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The crude product is often purified through recrystallization or other separation techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrachloro-6-phenoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: DDQ, molecular oxygen.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic reagents.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3,4,5-Tetrachloro-6-phenoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrachloro-6-phenoxyaniline involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or pathways, depending on its structural configuration. For example, it may inhibit enzymes involved in oxidative stress pathways or interact with cellular receptors to modulate biological activities .

Properties

Molecular Formula

C12H7Cl4NO

Molecular Weight

323.0 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-phenoxyaniline

InChI

InChI=1S/C12H7Cl4NO/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5H,17H2

InChI Key

ZUMRAASOHVUGRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)N

Origin of Product

United States

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